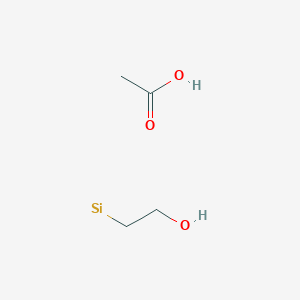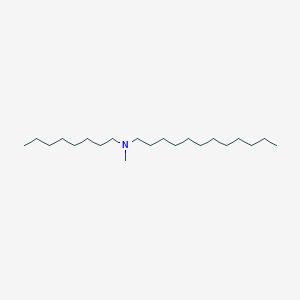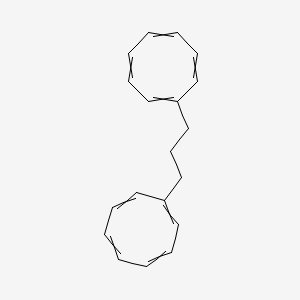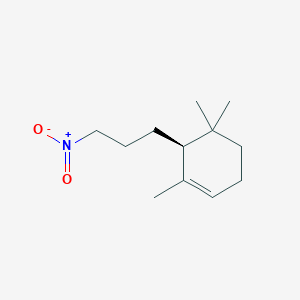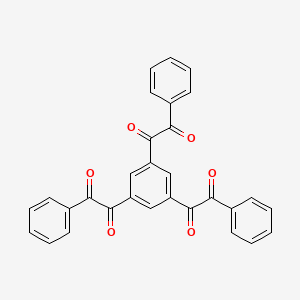![molecular formula C22H30N2 B14274319 N-Methyl-N-octyl-4-[2-(pyridin-4-YL)ethenyl]aniline CAS No. 137758-91-9](/img/structure/B14274319.png)
N-Methyl-N-octyl-4-[2-(pyridin-4-YL)ethenyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-octyl-4-[2-(pyridin-4-YL)ethenyl]aniline is a complex organic compound that features a pyridine ring, an aniline group, and a long alkyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-octyl-4-[2-(pyridin-4-YL)ethenyl]aniline typically involves a multi-step process. One common method includes the alkylation of N-methylaniline with octyl bromide, followed by a Heck reaction to introduce the pyridine-4-yl group. The reaction conditions often require the use of palladium catalysts and specific ligands to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N-octyl-4-[2-(pyridin-4-YL)ethenyl]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives.
Applications De Recherche Scientifique
N-Methyl-N-octyl-4-[2-(pyridin-4-YL)ethenyl]aniline has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of N-Methyl-N-octyl-4-[2-(pyridin-4-YL)ethenyl]aniline involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, while the aniline group can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethyl-4-[(E)-2-(2-pyridinyl)vinyl]aniline
- N-Ethyl-2-(pyridin-4-yl)ethanamine
Uniqueness
N-Methyl-N-octyl-4-[2-(pyridin-4-YL)ethenyl]aniline is unique due to its long alkyl chain, which imparts distinct hydrophobic properties. This feature differentiates it from other similar compounds and can influence its solubility, reactivity, and biological activity .
Propriétés
Numéro CAS |
137758-91-9 |
|---|---|
Formule moléculaire |
C22H30N2 |
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
N-methyl-N-octyl-4-(2-pyridin-4-ylethenyl)aniline |
InChI |
InChI=1S/C22H30N2/c1-3-4-5-6-7-8-19-24(2)22-13-11-20(12-14-22)9-10-21-15-17-23-18-16-21/h9-18H,3-8,19H2,1-2H3 |
Clé InChI |
MEGWWMRAIVDBFD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCN(C)C1=CC=C(C=C1)C=CC2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


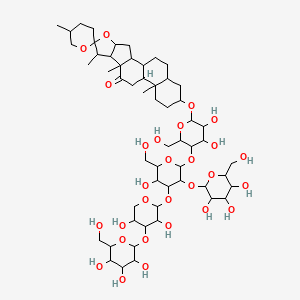
![Benzoyl azide, 2-[(4-methoxyphenyl)thio]-](/img/structure/B14274241.png)
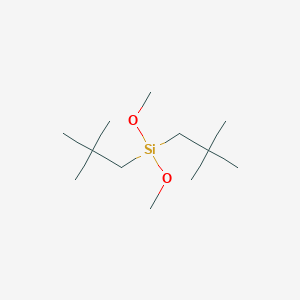
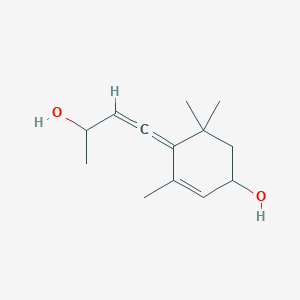
![2-Fluoro-4-octyl-4'-[(4-octylphenyl)methoxy]-1,1'-biphenyl](/img/structure/B14274259.png)
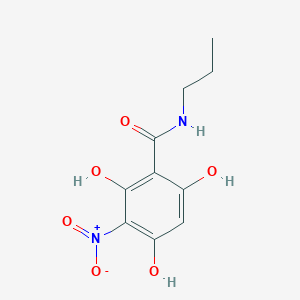
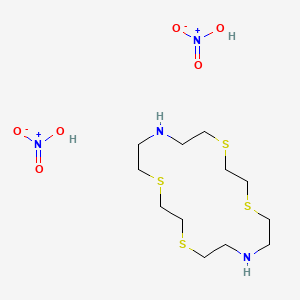
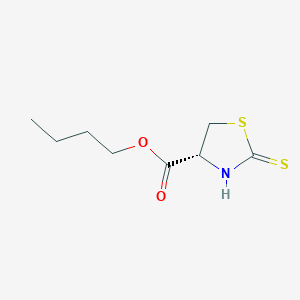
![1-{[3-(10H-Phenothiazin-10-yl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14274273.png)
